8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester
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Overview
Description
8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester is a chemical compound with the molecular formula C16H17NO2. . This compound belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring system. Indolizines are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
The synthesis of 8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate in the presence of a base can yield the desired ester . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indolizine derivatives.
Biology: Indolizine derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
8-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-, phenylmethyl ester can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Indolizidine alkaloids: These natural products have similar structures and are known for their pharmacological properties.
Indazole derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Properties
CAS No. |
185626-95-3 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 5,6,7,8-tetrahydroindolizine-8-carboxylate |
InChI |
InChI=1S/C16H17NO2/c18-16(19-12-13-6-2-1-3-7-13)14-8-4-10-17-11-5-9-15(14)17/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI Key |
SQYBUNCDEXNYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CN2C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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